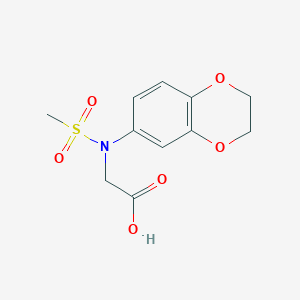

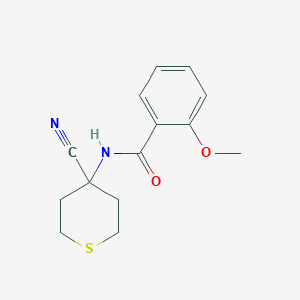

![molecular formula C25H32F3N3O3S B2926004 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine CAS No. 2097932-70-0](/img/structure/B2926004.png)

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

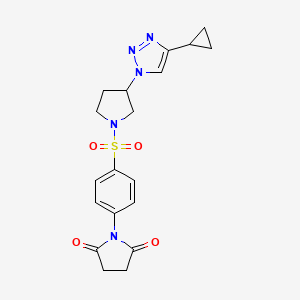

The compound is a complex organic molecule with several functional groups. It contains a bipiperidine moiety, which is a type of nitrogen-containing ring often found in pharmaceuticals and other biologically active compounds . The molecule also contains a pyridinyl group with a trifluoromethyl substituent, which can influence the molecule’s reactivity and interactions with biological targets .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bipiperidine ring, the pyridinyl group, and the benzenesulfonyl group. The trifluoromethyl group on the pyridinyl ring would likely have a significant impact on the compound’s electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and distribution in the body .科学的研究の応用

Synthesis and Antibacterial Evaluation

Compounds with structures incorporating elements such as 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been synthesized and evaluated for their antibacterial properties. These studies involve the design and synthesis of molecules through a series of chemical transformations starting from different carboxylic acids, leading to heterocyclic 1,3,4-oxadiazole nucleophiles and ultimately to compounds intended for biological evaluation (Aziz‐ur‐Rehman et al., 2017).

Catalysis and Cyclisation

Research involving sulfonamides as terminators in cationic cyclisations provides insights into synthetic methodologies that may be applicable to the synthesis of complex molecules like the one . Trifluoromethanesulfonic acid has been used as a catalyst to induce cyclisation, leading to the formation of pyrrolidines or homopiperidines, highlighting the role of sulfonamide groups in the efficient formation of polycyclic systems (Charlotte M. Haskins & D. Knight, 2002).

Electrostatic Activation in SNAr Reactions

Studies on the electrostatic activation of SNAr reactivity by sulfonylonio substituents provide valuable insights into the role of electrostatic effects in facilitating nucleophilic aromatic substitution reactions. This research could be relevant to the synthesis and functionalization of compounds with complex architectures, such as the specified compound (R. Weiss & F. Pühlhofer, 2001).

Development of Novel Catalysts

The synthesis and characterization of sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation demonstrate the application of complex molecules in catalysis. These studies contribute to the understanding of how molecular structure influences catalytic activity and selectivity, potentially guiding the design of catalysts for specific reactions (S. Hazra et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

5-(trifluoromethyl)-2-[1-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O3S/c1-17-14-18(2)24(19(3)15-17)35(32,33)31-12-6-21(7-13-31)30-10-8-22(9-11-30)34-23-5-4-20(16-29-23)25(26,27)28/h4-5,14-16,21-22H,6-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGXZFIBPIOXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

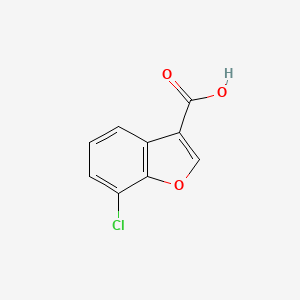

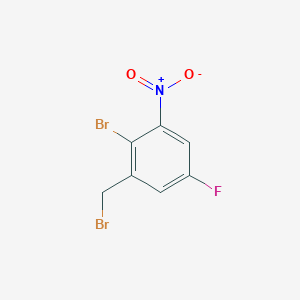

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2925929.png)

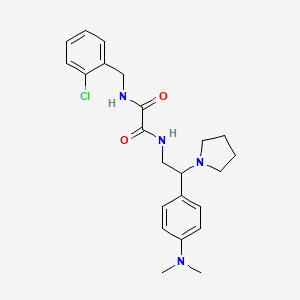

![N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2925934.png)

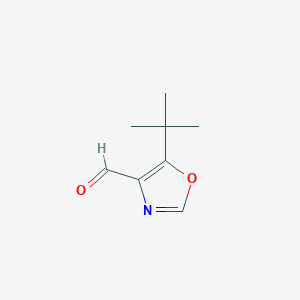

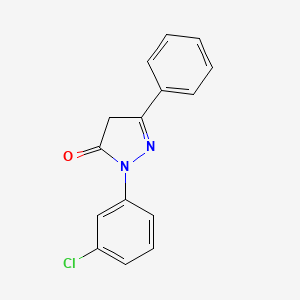

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2925935.png)

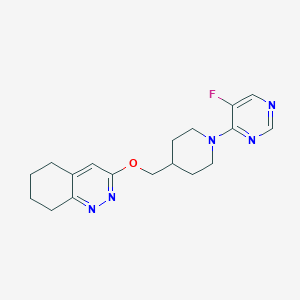

![Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2925936.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride](/img/structure/B2925938.png)